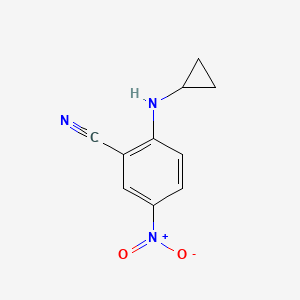![molecular formula C22H20N2O5 B2784885 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 2365418-54-6](/img/structure/B2784885.png)
3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of Fluorenylmethyloxycarbonyl (Fmoc) protected amino acids, which are commonly used in peptide synthesis . The Fmoc group is a protective group for amines in organic synthesis. The fluorenyl group is a large, bulky group that provides steric hindrance and thus protects the amine from unwanted reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a fluorenyl group attached to an azetidine ring via a methyloxycarbonyl linker, with the azetidine ring further linked to a 1,2-oxazole ring and a carboxylic acid group .Scientific Research Applications
- EN300-6759975 contains an Fmoc (fluoren-9-ylmethoxy)carbonyl group, which is widely used in peptide synthesis. Fmoc chemistry allows for stepwise assembly of peptides by selectively deprotecting amino acids. Researchers employ Fmoc-amino acid derivatives as coupling agents, facilitating efficient peptide bond formation .
Peptide Synthesis and Fmoc Chemistry
X-ray Crystallography and Structural Biology
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c25-21(26)20-9-19(23-29-20)13-10-24(11-13)22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,20H,9-12H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCCRKDZRUMFGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}methanesulfonamide](/img/structure/B2784802.png)

![2-[(2-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2784806.png)
![5-Bromo-6-[3-(hydroxymethyl)phenoxy]-3,4-dihydropyrimidin-4-one](/img/structure/B2784807.png)




![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2784816.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2784817.png)

![N-{1-[3-(pyrrolidin-1-yl)phenyl]ethyl}prop-2-enamide](/img/structure/B2784819.png)
![2-(methylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2784821.png)
![1-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2784825.png)